molecular formula C8H4F3NaO4 B1448890 Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate CAS No. 1806300-17-3

Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate

Cat. No. B1448890
M. Wt: 244.1 g/mol
InChI Key: SICGQYLGZUCQOB-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C8H4F3NaO4 . It is used in research and has been identified as a derivative of resveratrol .


Molecular Structure Analysis

The molecular structure of Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate consists of a benzene ring substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate group . The molecular weight of the compound is 244.10 .

Scientific Research Applications

1. Synthesis and Pharmacological Applications

Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate and its derivatives are valuable in organic synthesis and pharmacology. Pengju Feng and Ming‐Yu Ngai (2016) described a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting their importance in creating new pharmaceuticals, agrochemicals, and functional materials. The protocol utilizes Togni reagent II for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the compound's role as a synthetic building block in drug discovery and material science Pengju Feng and Ming‐Yu Ngai, 2016.

2. Coordination Chemistry and Structural Analysis

The compound also finds applications in coordination chemistry. R. Centore and A. Tuzi (2001) explored the crystal structures of sodium salts with organic chromophores, including sodium 4-([4-[N,N-bis(2-hydroxyethyl)amino]phenyl]diazenyl)benzoate. Their findings indicate interesting coordination geometries around metal ions, with sodium showing octahedral coordination. Such studies are crucial for understanding molecular interactions and designing materials with specific optical or electronic properties R. Centore and A. Tuzi, 2001.

3. Influence on Material Properties

Moreover, the compound's derivatives impact the physical properties of materials. Xiao Ping Wang et al. (2014) investigated how sodium benzoate affects the crystallization behavior of Poly (3-Hydroxybutyrate-Co-4-Hydroxybutyrate), a biosynthesis and biodegradable material. Their study on the nucleation mechanism and kinetic parameters underlines the compound's role in improving material properties, which is essential for industrial applications Xiao Ping Wang, Wen Li, Hao Zhang, D. Jia, 2014.

4. Chemical Reactions and Mechanisms

In the realm of chemical synthesis and reactions, Geraldo Duran-Camacho et al. (2021) discussed the use of pyridinium trifluoromethoxide salt, derived from a reaction involving a compound similar to Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate, as an effective source for SN2 reactions. This highlights the compound's utility in facilitating complex chemical transformations, which is fundamental in organic chemistry and pharmaceutical manufacturing Geraldo Duran-Camacho, Devin M. Ferguson, J. Kampf, D. C. Bland, M. Sanford, 2021.

Future Directions

Research on Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate and similar compounds is ongoing. One study suggests that a 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative could be further investigated as an effective anti-aging candidate drug .

properties

IUPAC Name

sodium;4-hydroxy-3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4.Na/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12;/h1-3,12H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICGQYLGZUCQOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])OC(F)(F)F)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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